3-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER
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Overview
Description
3-({[4-Allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)phenyl methyl ether is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-Allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)phenyl methyl ether typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Etherification: The final step involves the etherification of the phenyl group with a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or the triazole ring, potentially leading to the formation of dihydropyridine or dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Dihydropyridine and dihydrotriazole derivatives.
Substitution: Halogenated, alkylated, or sulfonated derivatives.
Scientific Research Applications
3-({[4-Allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-({[4-Allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)phenyl methyl ether involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(3-pyridyl)-4H-1,2,4-triazole
- Phenyl methyl ether
- 3-Pyridyl-4H-1,2,4-triazole
Uniqueness
3-({[4-Allyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)phenyl methyl ether is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
3-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-3-10-22-17(15-7-5-9-19-12-15)20-21-18(22)24-13-14-6-4-8-16(11-14)23-2/h3-9,11-12H,1,10,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXHQAVBARTXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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